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molecular formula C10H14O2 B8497432 3-(2-Hydroxy-1,1-dimethylethyl)phenol

3-(2-Hydroxy-1,1-dimethylethyl)phenol

Cat. No. B8497432
M. Wt: 166.22 g/mol
InChI Key: LMGODTHSMIDPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138411B2

Procedure details

The phenol (Step 5) was converted to the salicylaldehyde via a method similar to that described in Example 2, Step 1: mp 80.4–81.9° C. 1H NMR (CDCl3/300 MHz) 11.00 (s, 1H), 9.87 (s, 1H), 7.51 (d, 1H, J=8.3 Hz), 7.08 (dd, 1H, J=8.3 Hz, 1.4 Hz), 7.02 (d, 1H, J=1.4 Hz), 3.66 (s, 2H), 1.34 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)([CH3:5])[CH3:4].C(=O)C1[C:15](=CC=CC=1)[OH:16]>>[OH:1][CH2:2][C:3]([C:6]1[CH:7]=[C:8]([OH:12])[C:9](=[CH:10][CH:11]=1)[CH:15]=[O:16])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C)(C)C=1C=C(C=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC(C)(C)C=1C=C(C(C=O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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